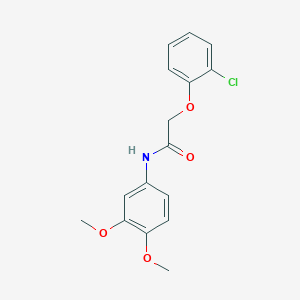
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as GW 501516 or Endurobol. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation and cell differentiation.
科学研究应用
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been used in various scientific research applications. It has been shown to improve endurance and increase fat burning in animal models. It has also been studied for its potential to treat metabolic disorders such as obesity, diabetes, and dyslipidemia. Additionally, it has been investigated for its potential to prevent and treat cancer, cardiovascular diseases, and neurodegenerative diseases.
作用机制
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a selective agonist of PPARδ. PPARδ is a nuclear receptor that regulates gene expression by binding to specific DNA sequences. Activation of PPARδ by this compound leads to increased expression of genes involved in lipid metabolism, glucose metabolism, and mitochondrial biogenesis. This results in increased fat burning, improved endurance, and improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and liver. It also increases the expression of genes involved in glucose uptake and utilization in skeletal muscle and adipose tissue. These effects result in improved endurance, increased fat burning, and improved metabolic function.
实验室实验的优点和局限性
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for specific activation of this receptor. It has been shown to have potent effects on endurance and metabolic function in animal models. However, there are also limitations to using this compound in lab experiments. It has been shown to have potential carcinogenic effects in animal models, which raises concerns about its safety for human use. Additionally, the optimal dosing and administration of this compound for specific experimental purposes have not been fully established.
未来方向
There are several future directions for research on 2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide. One direction is to further investigate its potential to treat metabolic disorders such as obesity, diabetes, and dyslipidemia. Another direction is to investigate its potential to prevent and treat cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, more research is needed to establish the optimal dosing and administration of this compound for specific experimental purposes. Lastly, the safety of this compound for human use needs to be further investigated.
合成方法
The synthesis of 2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves several steps. The first step is the reaction of 2-chlorophenol with 2,2,2-trifluoroethanol in the presence of potassium carbonate to form 2-chloro-2-(2,2,2-trifluoroethoxy)benzene. The second step is the reaction of 2-chloro-2-(2,2,2-trifluoroethoxy)benzene with 3,4-dimethoxyphenylacetonitrile in the presence of potassium tert-butoxide to form this compound. The purity of the compound can be improved by recrystallization from ethanol.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-14-8-7-11(9-15(14)21-2)18-16(19)10-22-13-6-4-3-5-12(13)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRYKUXRTMPGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
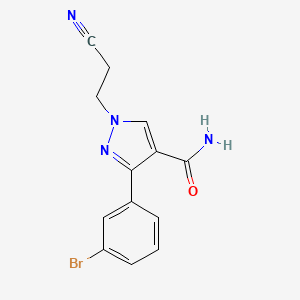

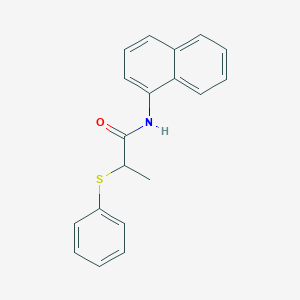
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4953405.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)
![ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4953414.png)
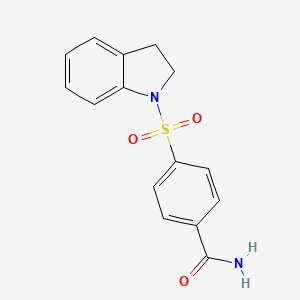
![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
![8-chloro-N'-[1-(4-isobutoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4953451.png)
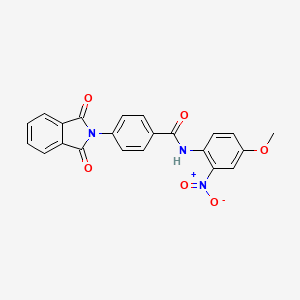
![1-(2,6-dimethyl-4-pyridinyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4953474.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4953478.png)
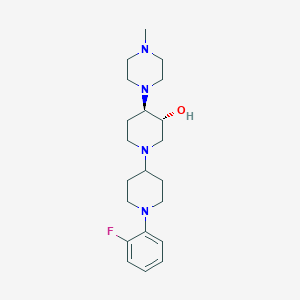
![9-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4953491.png)
